molecular formula C15H21N3O4 B14598967 N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide CAS No. 61280-92-0

N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide

Cat. No.: B14598967
CAS No.: 61280-92-0
M. Wt: 307.34 g/mol
InChI Key: ZIOBBKUCLDPHFV-GHMZBOCLSA-N
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Description

N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a benzyloxycarbonyl group, which serves as a protective group for amines during chemical reactions. This compound is particularly valuable in the field of organic chemistry for its role in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. The process begins with the reaction of D-alanine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. This reaction forms the Cbz-protected D-alanine. Subsequently, the protected D-alanine is coupled with N-methyl-D-alanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide undergoes various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.

    Reduction: The compound can be reduced to remove the protective group, yielding the free amine.

    Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Free amine derivatives.

    Substitution: Various substituted amines depending on the reagent used.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.

    Industry: Utilized in the production of pharmaceuticals and biochemical reagents

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide involves its role as a protective group in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. Once the desired peptide is synthesized, the protective group can be removed under specific conditions, revealing the free amine. This allows for the formation of peptide bonds and the creation of complex peptide structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide is unique due to its specific combination of D-alanine and N-methyl-D-alanine, which provides distinct properties in peptide synthesis. Its ability to protect the amino group while allowing for selective reactions makes it a valuable tool in organic chemistry and peptide synthesis.

Properties

CAS No.

61280-92-0

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

benzyl N-[(2R)-1-[[(2R)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C15H21N3O4/c1-10(13(19)16-3)17-14(20)11(2)18-15(21)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,19)(H,17,20)(H,18,21)/t10-,11-/m1/s1

InChI Key

ZIOBBKUCLDPHFV-GHMZBOCLSA-N

Isomeric SMILES

C[C@H](C(=O)NC)NC(=O)[C@@H](C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)NC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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